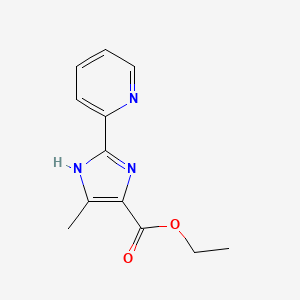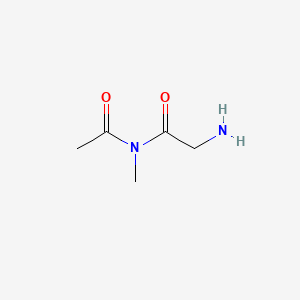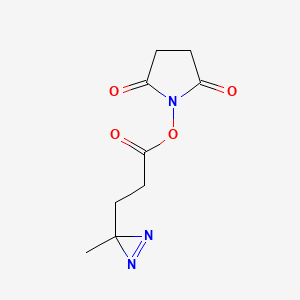
2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate is a synthetic organic compound with the molecular formula C9H11N3O4. This compound is notable for its diazirine moiety, which is a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are often used in photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to UV light, making them valuable tools in biochemical research.
Mechanism of Action
Target of Action
The primary targets of SDA (NHS-Diazirine) are proteins, specifically the amine-containing molecules in proteins . The compound is designed to interact with these molecules, enabling the study of protein structure and stabilization of protein-protein interactions .
Mode of Action
SDA (NHS-Diazirine) combines NHS-ester and diazirine-based photoreaction chemistries . The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) . This two-step chemical crosslinking is activated using common laboratory UV lamps .
Pharmacokinetics
It’s important to note that the compound is designed for laboratory use, particularly for studying protein interactions
Result of Action
The result of SDA (NHS-Diazirine)'s action is the formation of covalent bonds with amine-containing molecules in proteins . This can lead to changes in protein structure and function, enabling researchers to study protein interactions and protein structure .
Action Environment
The action of SDA (NHS-Diazirine) is influenced by environmental factors such as pH and light. The NHS ester group reacts with primary amines at pH 7 to 9 . The diazirine group requires activation with long-wave UV light (330-370 nm) to react efficiently . The compound is photo-stable under typical laboratory lighting conditions, so there is no need to perform experiments in the dark . It’s also worth noting that the compound should be stored in a desiccated, inert atmosphere at -20°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
It is known that diazirine compounds are often used for UV light-induced covalent modification of biological targets . This suggests that 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Based on its structural similarity to other diazirine compounds, it is likely that it exerts its effects at the molecular level through UV light-induced covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate typically involves the following steps:
-
Formation of the Diazirine Ring: : The diazirine ring is synthesized through the reaction of a suitable precursor, such as an alkyl azide, with a carbene precursor under photolytic or thermal conditions. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the diazirine ring.
-
Coupling with 2,5-Dioxopyrrolidin-1-yl Group: : The diazirine intermediate is then coupled with a 2,5-dioxopyrrolidin-1-yl group. This coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to hydroxyl groups.
Substitution: The diazirine ring can participate in nucleophilic substitution reactions, where the carbene intermediate formed upon UV irradiation reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: UV light to generate the carbene intermediate, followed by reaction with nucleophiles such as amines or alcohols.
Major Products
Oxidation: Oxadiazole derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate has several applications in scientific research:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV irradiation.
Bioconjugation: Employed in the synthesis of bioconjugates for imaging and therapeutic purposes.
Chemical Biology: Utilized in the development of chemical probes to investigate biological pathways and mechanisms.
Medicinal Chemistry: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Lacks the 2,5-dioxopyrrolidin-1-yl group but shares the diazirine moiety.
2,5-Dioxopyrrolidin-1-yl 3-(3-phenyl-3H-diazirin-3-yl)propanoate: Similar structure but with a phenyl group instead of a methyl group on the diazirine ring.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate is unique due to its combination of the diazirine moiety and the 2,5-dioxopyrrolidin-1-yl group. This combination enhances its reactivity and specificity in photoaffinity labeling applications, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyldiazirin-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-9(10-11-9)5-4-8(15)16-12-6(13)2-3-7(12)14/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLQNPWAPHRFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
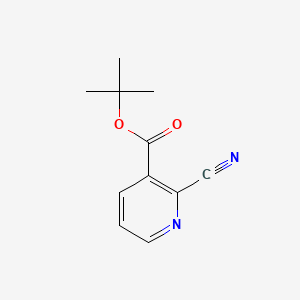

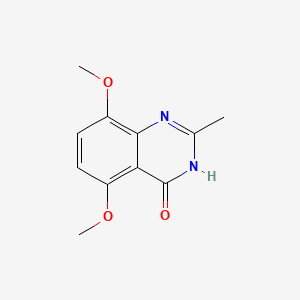
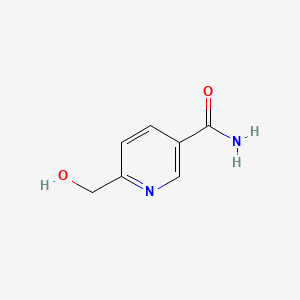
![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)
